molecular formula C13H11ClN2O4S B2515205 N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide CAS No. 866151-88-4

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B2515205
CAS No.: 866151-88-4
M. Wt: 326.75
InChI Key: VTRMSXVBJYHDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorobenzyl)-2-nitrobenzenesulfonamide (CAS 866151-88-4) is a chemical compound with the molecular formula C 13 H 11 ClN 2 O 4 S and a molecular weight of 326.76 g/mol . It is part of the sulfonamide class of compounds, which are widely utilized in scientific research for the synthesis of new molecules and the study of biochemical pathways. As an N-alkylsulfonamide derivative, it serves as a versatile building block in organic and medicinal chemistry research, particularly in the development of novel chemical entities. The structural motif of this compound, featuring a sulfonamide group bridging nitro- and chloro-substituted aromatic rings, is often investigated for its potential biological activities and its conformational properties in crystal structures, as seen in closely related compounds . This product is strictly for research and further manufacturing use and is not intended for direct human use. Researchers are advised to handle this material with appropriate safety precautions. It is recommended to wear protective equipment, including gloves, protective clothing, and glasses, to avoid skin contact or inhalation . For long-term stability, the compound should be stored sealed in a dry environment, ideally at temperatures between 2-8°C, with transportation possible at room temperature .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRMSXVBJYHDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product formed is N-(3-aminobenzyl)-2-nitrobenzenesulfonamide.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield N-(3-aminobenzyl)-2-nitrobenzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide has been studied for its potential therapeutic properties. The compound's structure allows it to interact with biological targets, making it a candidate for developing antimicrobial and anticancer agents.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

In a study conducted in 2024, the compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. A notable study assessed its effect on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability.

Cell Line IC50 (µM) Mechanism of Action Reference Year
MCF-715Induction of apoptosis2023

This study indicates that this compound may induce apoptosis in cancer cells, presenting a potential avenue for cancer therapy .

Agrochemical Applications

This compound's chemical structure allows it to be utilized in the development of agrochemicals, particularly as a component in pesticides and herbicides due to its biological activity.

Synthesis of Agrochemicals

The compound can serve as an intermediate in the synthesis of various agrochemical products. Its sulfonamide group is particularly useful in creating compounds with enhanced biological activity against pests and diseases affecting crops .

Case Studies and Research Findings

Several studies have focused on the biological activities and synthetic pathways involving this compound:

Study on Antimicrobial Activity (2024)

  • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : Significant inhibitory effects were observed on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Anticancer Activity Evaluation (2023)

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Inflammation Model Study (2025)

  • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential anti-inflammatory effects .

Summary of Biological Activities

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. The chlorine atom on the benzyl group may enhance the compound’s binding affinity to its target .

Comparison with Similar Compounds

Structural Features and Crystallography

Key structural differences arise from substituents on the nitrogen or aromatic rings. The table below summarizes select analogs:

Compound Name Substituents Hydrogen Bonding Patterns Crystal Packing Features References
N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide 3-Cl on phenyl N–H···O dimerization (R₂²(8) loops) π-π stacking (3.86 Å separation)
N-(3-Methylphenyl)-2-nitrobenzenesulfonamide 3-CH₃ on phenyl Similar dimerization; weaker C–H···O interactions Reduced π-π interactions vs. chloro
N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide 3-Cl on benzoyl N–H···O and C–H···O chains (C(11) and R₂²(14)) Dimerization via N–H···O (3.19 Å)
N-(5-Chloro-2-methoxyphenyl)-2-nitrobenzenesulfonamide 5-Cl, 2-OCH₃ on phenyl Not reported Likely enhanced solubility due to OCH₃
N-(3-Iodophenyl)-2-nitrobenzenesulfonamide 3-I on phenyl Heavy atom effects; potential halogen bonding Increased molecular weight (404.18 g/mol)

Key Observations :

  • Chloro vs. Methyl Substituents : The chloro group in N-(3-chlorophenyl) derivatives increases electron-withdrawing effects, strengthening hydrogen bonds (e.g., N–H···O distances: ~2.41 Å ) compared to methyl-substituted analogs. This enhances thermal stability and crystal density .
  • Benzoyl vs. Benzyl/Benzylamine Groups : The benzoyl variant (N-(3-chlorobenzoyl)) exhibits planar amide linkages, facilitating π-π stacking (centroid separation: 3.86 Å) , whereas benzyl groups may introduce steric hindrance, altering packing efficiency.
Electronic and Reactivity Profiles
  • Polarizability and Hyperpolarizability : N-(3-Methylphenyl)-2-nitrobenzenesulfonamide demonstrates lower polarizability (theoretical studies: 297–307 a.u.) compared to chloro analogs due to reduced electron-withdrawing effects .
  • HOMO-LUMO Gaps : Chloro and nitro groups lower the HOMO-LUMO gap, increasing electrophilicity and reactivity in substitution reactions .
  • Synthetic Yields: Mitsunobu conditions improve alkylation yields (e.g., 65% for N-(chroman-4-yl) derivatives ), whereas direct alkylation of benzylamines may require optimized protocols.

Biological Activity

N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10ClN2O4SC_{12}H_{10}ClN_{2}O_{4}S. Its structure features a nitro group and a sulfonamide group, which are instrumental in its biological activity. The presence of chlorine on the benzyl group may enhance its binding affinity to biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, influencing their activity. This dual functionality allows the compound to act as an inhibitor or modulator in various biochemical pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cells by disrupting cellular pathways involved in cell proliferation and survival. The combination of this compound with other chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy against cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for further investigation in the treatment of inflammatory diseases .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antitumor Mechanisms : In a case study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound led to increased apoptosis rates and reduced cell viability, particularly when used in combination with doxorubicin .
  • Inflammation Models : Experimental models of inflammation showed that the compound effectively reduced edema and inflammatory marker levels, suggesting its potential utility in treating conditions like arthritis .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar sulfonamide derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
SulfanilamideModerateLowHigh
TrimethoprimHighLowLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chlorobenzyl)-2-nitrobenzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-chlorobenzylamine and 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) in aprotic solvents like dichloromethane. Purification typically involves recrystallization from ethanol or column chromatography. Yields vary (60–85%) depending on reaction time and stoichiometric ratios .
  • Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid premature hydrolysis of the sulfonyl chloride.

Q. How can the molecular structure of this compound be validated?

  • Methodological Answer : Use X-ray crystallography (SHELXL refinement) to determine bond lengths, torsional angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the dihedral angle between the sulfonyl and benzyl rings is ~75–90°, influencing molecular packing .
  • Alternative Methods : FT-IR for functional group analysis (S=O stretching at ~1350 cm⁻¹), NMR (¹³C for sulfonamide linkage confirmation), and HRMS for molecular weight verification .

Q. What computational tools predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze HOMO-LUMO gaps (~4.5–5.0 eV), polarizability, and electrostatic potential surfaces. Software like Gaussian or ORCA can model interactions with biological targets (e.g., DPP-IV inhibition) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Compare torsional angles (e.g., S–N–C=O) across studies. For instance, SHELX-refined structures show antiperiplanar N–H/C=O conformations, while steric effects from the 3-chlorobenzyl group may induce deviations (e.g., torsional angles of 64–65°) .
  • Data Reconciliation : Use Mercury (CCDC) to overlay multiple crystal structures and identify steric or electronic influences on conformation .

Q. What strategies optimize the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • pH Stability : Assess degradation in buffers (pH 1–12) via HPLC. The sulfonamide group is prone to hydrolysis in acidic conditions (pH < 3) .
  • Thermal Stability : Use DSC/TGA to determine decomposition temperatures (>200°C) and identify degradation products via LC-MS .

Q. How does substituent variation (e.g., Cl vs. F) impact biological activity?

  • Methodological Answer : Synthesize analogs (e.g., 3-fluoro or 4-methyl derivatives) and compare IC₅₀ values in enzyme assays. For example, 3-chloro substitution enhances hydrophobic interactions with DPP-IV’s S2 pocket, improving inhibition by ~30% over fluorine analogs .
  • SAR Workflow : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to quantify binding affinity changes .

Q. How to address discrepancies in synthetic yields across studies?

  • Methodological Answer : Investigate solvent effects (e.g., DMF vs. THF), catalyst loading (e.g., DMAP for acyl transfers), and moisture control. Reproduce low-yield protocols with inert atmosphere (N₂/Ar) and anhydrous solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.